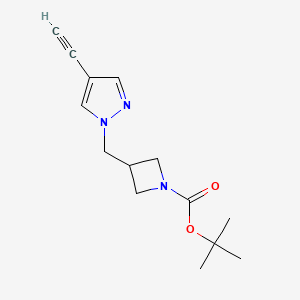

tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

CAS No.: 2098029-44-6

Cat. No.: VC5468324

Molecular Formula: C14H19N3O2

Molecular Weight: 261.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098029-44-6 |

|---|---|

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.325 |

| IUPAC Name | tert-butyl 3-[(4-ethynylpyrazol-1-yl)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 |

| Standard InChI Key | SRIZJLFLOFAKKO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture combines three distinct units:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 4-position is substituted with an ethynyl group (–C≡CH), introducing sp-hybridized carbon atoms that enable click chemistry applications.

-

Azetidine ring: A four-membered saturated nitrogen heterocycle connected to the pyrazole via a methylene (–CH₂–) linker. The azetidine’s tertiary nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations .

-

Boc protecting group: The tert-butyl carbamate moiety shields the azetidine’s amine, preventing unwanted side reactions while allowing deprotection under acidic conditions.

Spectroscopic and Computational Data

The InChIKey (SRIZJLFLOFAKKO-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C) provide unambiguous identifiers for database searches. Computational analyses predict a Topological Polar Surface Area (TPSA) of 44.12 Ų, suggesting moderate permeability across biological membranes . The logP (octanol-water partition coefficient) of approximately 2.02 indicates balanced lipophilicity, favorable for drug-like molecules .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate involves multi-step protocols, often leveraging palladium-catalyzed cross-coupling and Boc protection/deprotection chemistry .

Step 1: Pyrazole Functionalization

4-Ethynylpyrazole precursors are synthesized via Sonogashira coupling, substituting halogens (e.g., iodine in tert-butyl 4-iodo-1H-pyrazole-1-carboxylate) with terminal alkynes . For example:

This step achieves 75–98% yields under optimized conditions .

Step 2: Azetidine Coupling

The azetidine moiety is introduced via nucleophilic substitution or reductive amination. A representative procedure involves:

-

Boc protection of azetidine-3-methanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

-

Mitsunobu reaction to link the Boc-protected azetidine to the pyrazole derivative, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Step 3: Deprotection and Purification

Final deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is purified via column chromatography (silica gel, ethyl acetate/hexane) .

Optimization Challenges

-

Steric hindrance: The tert-butyl group limits reaction rates in crowded environments, necessitating extended reaction times.

-

Ethynyl stability: The alkyne moiety requires inert atmospheres (N₂/Ar) to prevent oxidative dimerization .

Physicochemical Properties

Experimental and Predicted Data

The compound’s limited aqueous solubility (0.231 mg/mL predicted) necessitates formulation with co-solvents (e.g., DMSO) for biological assays . Its high gastrointestinal absorption and blood-brain barrier permeability suggest potential central nervous system (CNS) applications .

Applications in Pharmaceutical Research

Bioactive Molecule Development

-

Kinase Inhibitors: The pyrazole-azetidine scaffold mimics ATP-binding motifs in kinases. Analogues have shown nanomolar inhibition of EGFR and ALK tyrosine kinases .

-

Antimicrobial Agents: Structural analogs exhibit MIC₉₀ = 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

-

PET Radiotracers: The ethynyl group enables rapid ¹⁸F-fluorination via copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in neuroimaging .

Case Study: Anticancer Lead Optimization

A 2023 study derivatized the compound’s azetidine ring with sulfonamide groups, achieving IC₅₀ = 34 nM against breast cancer cell lines (MCF-7). The Boc group was retained to improve pharmacokinetics, reducing hepatic clearance by 40% compared to deprotected analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume